molecular formula C21H19NO4 B6420968 methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate CAS No. 924818-47-3

methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate

Cat. No. B6420968
CAS RN: 924818-47-3
M. Wt: 349.4 g/mol
InChI Key: WWQUCBYCNUNILG-UHFFFAOYSA-N
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Description

“Methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate” is a chemical compound with the molecular formula C21H19NO4 . It has a molecular weight of 349.38 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The reactions of commercially available amines (aniline, phenylmethanamine, and pyridin-3-ylmethanamine) or hydrazide (nicotinohydrazide) with intermediates in the presence of hantzschester (1.2 equiv), catalytic amount of molecular sieve and trifluoroacetic acid, resulted in the reductive amination products .


Molecular Structure Analysis

The molecule contains a total of 39 bonds; 22 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aromatic), 1 secondary amide (aliphatic), and 1 Furane .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reactions of commercially available amines or hydrazide with intermediates in the presence of hantzschester, a catalytic amount of molecular sieve and trifluoroacetic acid, resulted in the reductive amination products .

Scientific Research Applications

Sirtuin 2 Inhibition

“Methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate” is structurally similar to (5-Phenylfuran-2-yl)methanamine derivatives, which have been identified as inhibitors of human Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family and has been considered as a promising drug target in various diseases .

Cancer: SIRT2 inhibitors have been involved in effective treatment strategies for cancer . The inhibition of SIRT2 can lead to the accumulation of acetylated α-tubulin, which is associated with cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

Neurodegenerative Diseases: SIRT2 inhibitors have potential applications in the treatment of neurodegenerative diseases . The inhibition of SIRT2 can protect neurons from degeneration, which is beneficial in diseases like Parkinson’s and Alzheimer’s .

Type II Diabetes: SIRT2 inhibitors have been implicated in the treatment of type II diabetes . By inhibiting SIRT2, glucose homeostasis can be improved, which is beneficial for patients with type II diabetes .

Bacterial Infections: SIRT2 inhibitors have shown potential in combating bacterial infections . The inhibition of SIRT2 can enhance the immune response against bacterial pathogens, thereby helping to clear the infection .

Insecticidal Activities

Compounds with a similar structure to “methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate” have been synthesized and studied for their insecticidal activities . These compounds can interact with the nervous system of insects, leading to paralysis and death .

Mechanism of Action

While the specific mechanism of action for “methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate” is not mentioned in the search results, similar compounds have been studied for their inhibitory effects on human sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family and has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Future Directions

The future directions for the study of “methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate” and similar compounds could involve further exploration of their inhibitory effects on SIRT2 and their potential as therapeutic agents for various diseases .

properties

IUPAC Name

methyl 2-[3-(5-phenylfuran-2-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-25-21(24)17-9-5-6-10-18(17)22-20(23)14-12-16-11-13-19(26-16)15-7-3-2-4-8-15/h2-11,13H,12,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQUCBYCNUNILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[3-(5-phenylfuran-2-YL)propanamido]benzoate

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